Dual Pharmacophore Differentiation via NNMT Inhibition Potency Compared to 6-Methoxynicotinamide
The target compound's proposed mechanism is NNMT inhibition, as suggested by preliminary vendor data . However, no published IC50 or Ki value is available for 2-Bromo-6-methoxynicotinamide against NNMT to enable a direct quantitative comparison. Its primary comparator, 6-Methoxynicotinamide (JBSNF-000088), a des-bromo analog, exhibits potent, cross-species NNMT inhibition with IC50 values of 1.8, 2.8, and 5.0 µM for human, monkey, and mouse enzymes, respectively [1]. The presence of the 2-bromo substituent introduces a steric and electronic perturbation at the catalytic site not present in the comparator, representing a rational basis for further selectivity and potency profiling.
| Evidence Dimension | NNMT Inhibitory Activity (Human, Monkey, Mouse) |
|---|---|
| Target Compound Data | No published quantitative data available |
| Comparator Or Baseline | 6-Methoxynicotinamide (JBSNF-000088): IC50, Human=1.8 µM; IC50, Monkey=2.8 µM; IC50, Mouse=5.0 µM |
| Quantified Difference | N/A (Data not available for target compound) |
| Conditions | Biochemical assay using recombinant NNMT enzymes |
Why This Matters
This identifies a critical knowledge gap; procurement enables the first quantitative comparison against the well-established tool compound JBSNF-000088, which is essential for determining the 2-bromo substituent's effect on potency and selectivity.
- [1] MedChemExpress. (2024). JBSNF-000088 (6-Methoxynicotinamide) | NNMT Inhibitor. Retrieved from https://www.medchemexpress.eu/jbsnf-000088.html View Source
